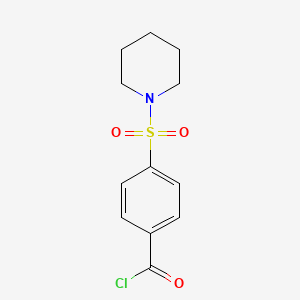

4-(Piperidin-1-ylsulfonyl)benzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Piperidin-1-ylsulfonyl)benzoyl chloride is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

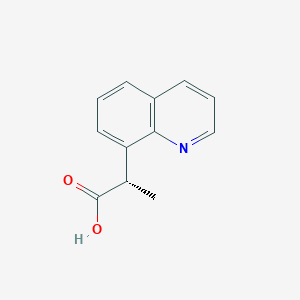

The synthesis of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride involves several steps. The compound has a molecular weight of 287.77 and its IUPAC name is 4-(1-piperidinylsulfonyl)benzoyl chloride . It is stored at room temperature in an inert atmosphere . The synthesis process involves reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride is represented by the linear formula C12H14ClNO3S . The InChI code for the compound is 1S/C12H14ClNO3S/c13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 .Chemical Reactions Analysis

The chemical reactions involving 4-(Piperidin-1-ylsulfonyl)benzoyl chloride are complex and involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 287.76 g/mol . The compound has a number of heavy atoms: 18, and a number of aromatic heavy atoms: 6 . The compound’s water solubility is calculated to be 0.0713 mg/ml .科学的研究の応用

Medicinal Chemistry and Drug Design

Piperidine derivatives play a crucial role in drug development due to their structural versatility and biological activity. Researchers have explored the synthesis of substituted piperidines using 4-(Piperidin-1-ylsulfonyl)benzoyl chloride as a key intermediate. These derivatives can serve as building blocks for designing novel pharmaceutical agents .

Spiro Compounds

The compound’s sulfonyl chloride group can participate in cyclization reactions, leading to the formation of spiro compounds. Spiropiperidines, characterized by their unique bridged structures, have applications in medicinal chemistry and materials science. Researchers have investigated the synthesis of spiro derivatives using 4-(Piperidin-1-ylsulfonyl)benzoyl chloride as a precursor .

Condensed Piperidines

Condensed piperidines, which contain additional rings fused to the piperidine core, exhibit diverse biological activities. Researchers have explored the use of 4-(Piperidin-1-ylsulfonyl)benzoyl chloride in the synthesis of condensed piperidine derivatives. These compounds may find applications as enzyme inhibitors, antiviral agents, or anti-inflammatory drugs .

Piperidinones

Piperidinones, characterized by a ketone group on the piperidine ring, have attracted attention in drug discovery. The compound can serve as a precursor for the synthesis of piperidinones with potential pharmacological activity. Researchers have explored their use as antipsychotic agents, analgesics, and anti-infective drugs .

Multicomponent Reactions

Multicomponent reactions (MCRs) allow efficient and rapid synthesis of complex molecules. Researchers have utilized 4-(Piperidin-1-ylsulfonyl)benzoyl chloride in MCRs to access diverse piperidine-based scaffolds. These scaffolds can be further functionalized for specific biological targets .

Biological Evaluation

Scientists have evaluated the biological activity of synthetic and natural piperidines containing the sulfonyl chloride moiety. These studies aim to identify potential drug candidates. By assessing their interactions with biological targets, researchers gain insights into their pharmacological properties .

Safety and Hazards

The compound is classified as dangerous with hazard statements H301-H311-H314-H331 indicating toxicity if swallowed, in contact with skin, causes severe skin burns and eye damage, and toxicity if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

4-piperidin-1-ylsulfonylbenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c13-12(15)10-4-6-11(7-5-10)18(16,17)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAXEYPEKABWAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-1-ylsulfonyl)benzoyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Difluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2454207.png)

![benzyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2454213.png)

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2454217.png)

![2-[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2454218.png)

![2-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2454221.png)

![Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2454225.png)

![(4-(benzylthio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2454227.png)

![N-(3-chlorophenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2454228.png)

![(5-Pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2454230.png)